5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid
Overview
Description
5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid is an organic compound with the molecular formula C9H16O4. It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a keto group on a pentanoic acid backbone
Preparation Methods
The synthesis of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid typically involves the esterification of 3,3-dimethylglutaric acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Scientific Research Applications
5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and keto groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
Similar compounds to 5-Ethoxy-3,3-dimethyl-5-oxopentanoic acid include:
3,3-Dimethylglutaric acid: Lacks the ethoxy group but shares the dimethyl and keto functionalities.
Ethyl 3,3-dimethylglutarate: Similar ester structure but with different substituents.
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid:
Properties
IUPAC Name |
5-ethoxy-3,3-dimethyl-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-13-8(12)6-9(2,3)5-7(10)11/h4-6H2,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFYDGELQITDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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